2-(1-Phenylethyl)pyrrolidine
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Overview
Description
2-(1-Phenylethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 1-phenylethyl group. This compound is an analogue of 2-phenylethylamine, where the amine group has been replaced by a pyrrolidine ring. It serves as the base structure for a series of stimulant drugs .
Mechanism of Action
Target of Action
2-(1-Phenylethyl)pyrrolidine, also known as PEP, is a chemical compound that is an analogue of 2-phenylethylamine It is known to be the base chemical structure for a series of stimulant drugs , suggesting that it may interact with similar targets, such as neurotransmitter receptors or transporters.
Mode of Action
For instance, it might bind to and activate certain receptors, or inhibit the reuptake of specific neurotransmitters, thereby increasing their concentration in the synaptic cleft .
Biochemical Pathways
Based on its structural analogues, it could potentially influence pathways related to neurotransmission, particularly those involving catecholamines .
Pharmacokinetics
Its structural analogues are known to have good bioavailability and can cross the blood-brain barrier
Result of Action
Given its structural similarity to known stimulants, it may increase the levels of certain neurotransmitters in the brain, leading to heightened alertness, increased energy, and other stimulant-like effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2-(1-Phenylethyl)pyrrolidine interacts with various enzymes, proteins, and other biomolecules. It is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . This can also affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylethyl)pyrrolidine typically involves the reaction of pyrrolidine with phenylethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Phenylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: N-substituted pyrrolidines.
Scientific Research Applications
2-(1-Phenylethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of stimulant drugs.
Comparison with Similar Compounds
2-Phenylethylamine: An analogue where the amine group is not replaced by a pyrrolidine ring.
1-(2-Phenylethyl)pyrrolidine: A closely related compound with a similar structure but different substitution pattern.
Pyrrolidine: The parent compound without the phenylethyl group.
Uniqueness: 2-(1-Phenylethyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethyl group enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-phenylethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(12-8-5-9-13-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFMKSWZUCNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334492-35-1 |
Source
|
Record name | 2-(1-phenyl-ethyl)-pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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